molecular formula C17H23N5O B12410387 Cholesterol 24-hydroxylase-IN-1

Cholesterol 24-hydroxylase-IN-1

Cat. No.: B12410387
M. Wt: 313.4 g/mol
InChI Key: MYSVNUHQXQZBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesterol 24-hydroxylase-IN-1 is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cholesterol 24-hydroxylase-IN-1 (CYP46A1 inhibitor) is a compound that plays a significant role in modulating cholesterol metabolism, particularly in the central nervous system (CNS). This article delves into its biological activity, mechanisms of action, and implications for neurological health, supported by relevant studies and data.

Overview of Cholesterol 24-Hydroxylase (CYP46A1)

CYP46A1 is a cytochrome P450 enzyme predominantly expressed in the brain, responsible for converting cholesterol into 24S-hydroxycholesterol (24S-HC), which is crucial for cholesterol turnover and homeostasis in the CNS. This enzymatic activity is vital for maintaining cholesterol balance, especially given that excess cholesterol can lead to neurodegenerative conditions.

Key Functions of CYP46A1:

  • Cholesterol Removal : CYP46A1 catalyzes the hydroxylation of cholesterol to produce 24S-HC, which is then eliminated from the brain. This process accounts for approximately 75-85% of cholesterol removal in humans and 40-50% in mice .
  • Regulation of Cholesterol Homeostasis : The enzyme's activity is closely linked to the regulation of brain cholesterol levels, influencing both synthesis and turnover .
  • Neurological Implications : Alterations in CYP46A1 activity have been associated with various neurological disorders, including Alzheimer's disease and hypoxic-ischemic encephalopathy (HIE) .

Biological Activity of this compound

This compound acts as a selective inhibitor of CYP46A1. Its biological activity can be summarized as follows:

  • Inhibition of 24S-HC Production : By inhibiting CYP46A1, this compound reduces the conversion of cholesterol to 24S-HC, thereby increasing cholesterol levels within the brain. This can have both positive and negative effects depending on the context .
  • Impact on Neurodegeneration : Studies suggest that inhibiting CYP46A1 may protect against neurodegenerative processes by preventing excessive depletion of cholesterol, which is essential for neuronal function . However, prolonged inhibition could lead to cholesterol accumulation and associated toxicity.

Case Studies and Research Findings

  • Neonatal Hypoxia-Ischemia : A study demonstrated that following hypoxic-ischemic injury in neonatal mice, there was a significant upregulation of CYP46A1, leading to increased levels of 24S-HC in both serum and brain tissue. This suggests that modulation of CYP46A1 could be a therapeutic target for managing HIE .
  • Alzheimer's Disease Models : Research involving transgenic mouse models has shown that inhibiting CYP46A1 with compounds like soticlestat led to improved survival rates and reduced neuroinflammation, indicating potential benefits in Alzheimer's disease pathology .
  • Pharmacological Studies : In vitro studies have indicated that this compound effectively inhibits CYP46A1 activity with an IC50 value demonstrating its potency as a therapeutic agent .

Data Table: Effects of this compound

Study FocusFindingsReference
Neonatal Hypoxia-IschemiaIncreased CYP46A1 expression correlating with higher serum 24S-HC levels post-injury
Alzheimer's DiseaseInhibition led to reduced neuroinflammation and improved survival in transgenic models
PharmacodynamicsDemonstrated effective inhibition of CYP46A1 with significant biological implications

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Diseases:

  • Alzheimer's Disease: Soticlestat has shown promise in reducing levels of 24(S)-hydroxycholesterol, which is linked to neuronal death and amyloid-beta accumulation. Studies indicate that inhibiting CH24H may mitigate these pathological features, offering a potential therapeutic pathway for Alzheimer's disease .
  • Huntington's Disease: Modulation of CH24H activity has been observed to affect symptoms in animal models of Huntington's disease. By adjusting cholesterol metabolism through soticlestat, researchers aim to alleviate some of the neurodegenerative processes associated with this condition .

2. Epilepsy:

  • Soticlestat is currently being evaluated in clinical trials for its efficacy in treating epilepsy. Preclinical studies have demonstrated that it can lower brain 24(S)-hydroxycholesterol levels, correlating with reduced seizure activity in mouse models. This suggests that CH24H inhibition may help manage seizure disorders by restoring excitatory/inhibitory balance in the brain .

3. Other Neurological Disorders:

  • Research indicates that alterations in CH24H activity are associated with various conditions such as spinocerebellar ataxias and amyotrophic lateral sclerosis (ALS). By targeting this enzyme, soticlestat may provide therapeutic benefits across a spectrum of neurological diseases characterized by disrupted cholesterol metabolism .

Case Studies and Research Findings

StudyFocusFindings
Soticlestat in APP/PS1-Tg Mice Alzheimer's ModelDemonstrated improved survival rates and reduced 24(S)-hydroxycholesterol levels; significant impact on excitatory/inhibitory balance .
CYP46A1 Activity Modulation Huntington's DiseaseAlterations in CH24H activity showed potential benefits in symptom management; ongoing investigations into clinical relevance .
Epilepsy Trials Clinical EvaluationEarly-phase trials suggest a correlation between reduced seizure frequency and lower brain 24(S)-hydroxycholesterol levels; ongoing assessments are critical for validation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Cholesterol 24-hydroxylase-IN-1, and how is its inhibitory activity quantified?

this compound selectively inhibits CYP46A1 (CH24H), an enzyme critical for cholesterol hydroxylation in the brain. Its activity is quantified via in vitro enzymatic assays measuring the reduction of 24-hydroxycholesterol production. The compound exhibits an IC50 of 8.5 nM, determined using recombinant CYP46A1 enzyme systems and high-performance liquid chromatography (HPLC) or mass spectrometry to quantify substrate conversion . Researchers should validate inhibition kinetics using Lineweaver-Burk plots to confirm competitive or non-competitive mechanisms.

Q. What experimental models are appropriate for evaluating the neuropharmacological effects of this compound?

Preclinical studies should employ rodent models (e.g., mice or rats) to assess blood-brain barrier (BBB) penetration and efficacy in neurological disorders like epilepsy. Key steps include:

  • Dose conversion : Use body surface area normalization (e.g., mouse-to-rat dose = 20 mg/kg × 3/6 = 10 mg/kg) based on Km coefficients .
  • BBB validation : Measure brain-to-plasma ratios via LC-MS/MS after oral administration .
  • Behavioral assays : Utilize seizure induction models (e.g., pentylenetetrazole) to evaluate anticonvulsant effects .

Q. How is the selectivity of this compound against off-target cytochrome P450 enzymes validated?

Selectivity is assessed by screening against related P450 isoforms (e.g., CYP2C8, CYP2C9) using fluorometric or luminescent activity assays. For example, MS-PPOH (a CYP2C8/9 inhibitor) can serve as a control to distinguish off-target effects. Co-incubation with cholesterol derivatives (e.g., 22(R)-hydroxycholesterol) further confirms specificity for CYP46A1 .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro IC50 values and in vivo efficacy of this compound?

Discrepancies may arise from differences in enzyme accessibility, tissue distribution, or compensatory cholesterol synthesis pathways. To address this:

  • Tissue-specific pharmacokinetics : Measure unbound drug concentrations in brain homogenates using equilibrium dialysis .
  • Metabolite profiling : Identify active metabolites via LC-HRMS and test their inhibitory activity .
  • Pathway analysis : Monitor downstream markers (e.g., geranylgeraniol diphosphate) to assess functional inhibition of cholesterol turnover .

Q. What pharmacokinetic parameters are critical for optimizing brain penetration of this compound?

Key parameters include:

  • Lipophilicity : LogP values >2 enhance BBB permeability but may reduce solubility. Use shake-flask or chromatographic methods to measure logP .
  • Plasma protein binding : Assess via ultrafiltration or surface plasmon resonance to estimate free drug availability .
  • Half-life : Conduct repeated plasma/brain sampling in rodents to calculate t1/2 and optimize dosing intervals .

Q. How should researchers design studies to evaluate long-term effects of CYP46A1 inhibition on neuronal cholesterol homeostasis?

  • Longitudinal lipidomics : Use LC-MS to track cholesterol esters, oxysterols, and phospholipids in brain tissue over weeks .
  • Synaptic plasticity assays : Measure long-term potentiation (LTP) in hippocampal slices to link cholesterol metabolism to functional outcomes .
  • Control for dietary cholesterol : Standardize animal diets and monitor hepatic cholesterol synthesis via 3H2O incorporation assays .

Q. What methodological strategies mitigate batch-to-batch variability in this compound solubility and stability?

  • Storage protocols : Store lyophilized powder at -20°C (3 years) or dissolved DMSO stocks at -80°C (6 months). Verify stability via periodic HPLC purity checks .
  • Solvent selection : Use pre-warmed (37°C) aqueous buffers with ≤0.1% Tween-80 to prevent aggregation during in vitro assays .
  • QC documentation : Include lot-specific certificates of analysis (CoA) with NMR and HRMS data for reproducibility .

Q. How can researchers differentiate between CYP46A1 inhibition and compensatory cholesterol synthesis pathways in vivo?

  • Isotopic tracing : Administer 13C-acetate to rodents and quantify newly synthesized cholesterol via GC-MS .
  • Gene expression profiling : Use qRT-PCR or RNA-seq to monitor HMG-CoA reductase and LDL receptor expression in the liver and brain .
  • Pharmacodynamic markers : Corrogate 24-hydroxycholesterol levels (via LC-MS) with behavioral outcomes to establish exposure-response relationships .

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(4-methylpyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N5O/c1-13-10-19-22(12-13)15-4-7-18-11-16(15)21-8-5-14(6-9-21)17(23)20(2)3/h4,7,10-12,14H,5-6,8-9H2,1-3H3

InChI Key

MYSVNUHQXQZBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=NC=C2)N3CCC(CC3)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.